N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group
Preparation Methods
The synthesis of N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, typically starting with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
N6,N11-Diethyl-7-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: This compound has a similar core structure but differs in its substituents.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: This compound has a different core structure but shares some similarities in its chemical properties.
The uniqueness of this compound lies in its specific combination of substituents and its resulting chemical and biological properties.
Properties
CAS No. |
133626-64-9 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
6,11-diethyl-7-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-4-19-14-10-6-8-12(3)15(14)20(5-2)17(21)13-9-7-11-18-16(13)19/h6-11H,4-5H2,1-3H3 |
InChI Key |
FEMGNWBTFJZOSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)CC)C |
Origin of Product |
United States |
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